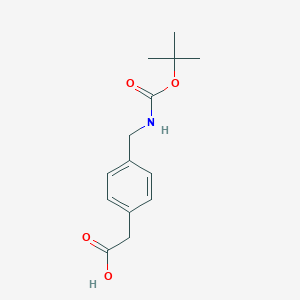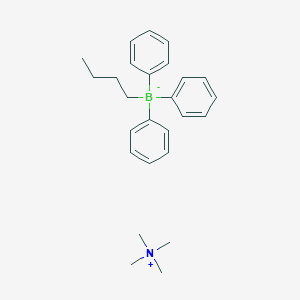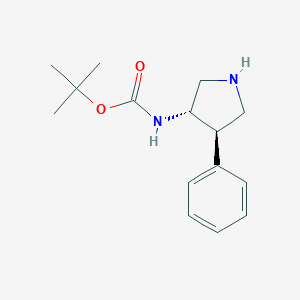
2-(4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)essigsäure
Übersicht
Beschreibung
2-(4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)acetic acid (also known as Boc-Phe-OH) is an important chemical compound that is used in a variety of different scientific research applications. Boc-Phe-OH has a wide range of uses in organic synthesis and biochemistry, and it has been found to have a significant number of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Synthese von racemischen Derivaten
Diese Verbindung wird bei der Synthese von racemischen Derivaten verwendet. Beispielsweise wurde sie bei der Synthese von racemischem N-tert-Butoxycarbonyl-2-methyl-3-(1H-1,2,4-triazol-1-yl)alanin verwendet. Diese Synthese beinhaltet die Alkylierung von 1H-1,2,4-Triazol mit einem O-Tosyloxoazolin-Derivat, gefolgt von einer Oxazolin-Ringöffnungsreaktion und Oxidation des N-geschützten β-Aminoalkohols durch Kaliumpermanganat .
Kristallstruktur-Analyse
Die Verbindung wurde bei der Kristallstruktur-Analyse verwendet. Beispielsweise wurde sie bei der Synthese von Methyl-2-(2-((tert-Butoxycarbonyl)amino)phenyl)-2-(4-oxo-4H-chromen-3-yl)acetat verwendet. Die Kristallstruktur dieser Verbindung wurde mit Röntgenbeugung analysiert .
Boronsäure-Derivate
Sie wird auch bei der Synthese von Boronsäure-Derivaten verwendet. Beispielsweise wurde sie bei der Synthese von 2-((((tert-Butoxycarbonyl)amino)methyl)phenyl)boronsäure verwendet.
Photoswitch-Prozess
Die Verbindung wurde im Photoswitch-Prozess verwendet. Sie wurde bei der Analyse von Verbindungen in einer Lösung unter Verwendung von Lichtquellen zu verschiedenen Zeiten verwendet .
BOC-Schutz von Aminen
Die Verbindung wird beim BOC-Schutz von Aminen verwendet. Sie wurde in einer umweltfreundlichen Route für den nahezu quantitativen BOC-Schutz einer großen Vielfalt an aliphatischen und aromatischen Aminen, Aminosäuren und Aminoalkoholen verwendet .
Festphasen-Synthese
Die Verbindung wurde in der Festphasen-Synthese verwendet. Beispielsweise wurde sie bei der wässrigen mikrowellenunterstützten Festphasen-Synthese verwendet .
Wirkmechanismus
The tert-butoxycarbonyl (Boc) group in this compound is a protecting group used in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Removal of the Boc group can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-9-11-6-4-10(5-7-11)8-12(16)17/h4-7H,8-9H2,1-3H3,(H,15,18)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXPQNTNSSNXGIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
71420-92-3 | |
| Record name | 2-[4-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














